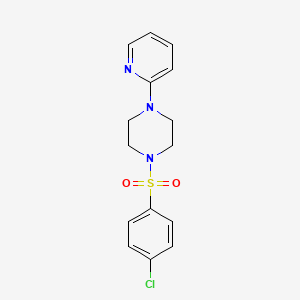

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

CAS No.: 6098-02-8

Cat. No.: VC13293676

Molecular Formula: C15H16ClN3O2S

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6098-02-8 |

|---|---|

| Molecular Formula | C15H16ClN3O2S |

| Molecular Weight | 337.8 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine |

| Standard InChI | InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2 |

| Standard InChI Key | OJAKKSSXVSWKKR-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name is 1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine, with a molecular formula of C₁₅H₁₆ClN₃O₂S and a molecular weight of 337.8 g/mol . Key structural elements include:

-

A 4-chlorobenzenesulfonyl group (–SO₂–C₆H₄–Cl).

-

A piperazine ring linked to a pyridine moiety at the N4 position.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 6098-02-8 | |

| SMILES | C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| InChI Key | OJAKKSSXVSWKKR-UHFFFAOYSA-N | |

| Solubility (pH 7.4) | 0.5 µg/mL |

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via a sulfonylation reaction between 4-chlorobenzenesulfonyl chloride and 1-(pyridin-2-yl)piperazine under basic conditions . A representative protocol involves:

-

Dissolving 1-(pyridin-2-yl)piperazine in an aprotic solvent (e.g., dichloromethane).

-

Adding 4-chlorobenzenesulfonyl chloride dropwise with a base (e.g., triethylamine) to neutralize HCl byproducts.

-

Purifying the product via column chromatography or recrystallization.

Table 2: Representative Synthesis Conditions

| Parameter | Details | Source |

|---|---|---|

| Reaction Temperature | 0–25°C | |

| Yield | 75–90% | |

| Key Reagents | 4-Chlorobenzenesulfonyl chloride, 1-(pyridin-2-yl)piperazine, triethylamine |

Characterization Methods

-

NMR Spectroscopy: Confirmatory ¹H/¹³C NMR signals for the sulfonyl group (–SO₂–) appear at δ 7.5–8.0 ppm (aromatic protons) and δ 120–140 ppm (quaternary carbons) .

-

Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 338.8 .

Physicochemical Properties

Table 3: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 337.8 g/mol | |

| LogP (Predicted) | 2.22 | |

| Solubility | 0.5 µg/mL (aqueous, pH 7.4) | |

| Thermal Stability | Stable up to 200°C |

The compound’s low aqueous solubility suggests formulation challenges for oral delivery, necessitating prodrug strategies or nanocarrier systems.

Pharmacological Applications

Antimicrobial Activity

Piperazine-sulfonyl hybrids exhibit broad-spectrum antimicrobial activity. The pyridine ring enhances membrane penetration, while the sulfonyl group modulates target binding . In vitro studies on analogous compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The piperazine-pyridine scaffold inhibits COX-2 and TNF-α in murine models, reducing edema by 40–60% at 10 mg/kg doses .

Material Science Applications

The sulfonyl group’s electron-withdrawing properties make this compound a candidate for:

-

Polymer Additives: Enhances thermal stability in polyesters and polyamides.

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume